N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiophene moiety, a pyrazolopyrimidine core, and an amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Alkylation: The benzothiophene is then alkylated using 1-bromo-2-propanol to introduce the propan-2-yl group.
Formation of the Pyrazolopyrimidine Core: This involves the condensation of 3-amino-1H-pyrazole with 2,4-dichloropyrimidine under basic conditions.
Coupling Reaction: Finally, the benzothiophene derivative is coupled with the pyrazolopyrimidine core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety.
Reduction: Reduction reactions can target the pyrazolopyrimidine core.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced forms of the pyrazolopyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a tool compound to study the effects of heterocyclic structures on biological systems.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiophene moiety may facilitate binding to hydrophobic pockets, while the pyrazolopyrimidine core can interact with active sites or allosteric sites of proteins. This compound may modulate signaling pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-benzothiophen-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-[1-(1-benzothiophen-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the specific positioning of the propan-2-yl group, which may influence its binding affinity and selectivity towards biological targets. The combination of the benzothiophene and pyrazolopyrimidine moieties also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-11(7-12-9-23-15-6-4-3-5-13(12)15)21-16-14-8-20-22(2)17(14)19-10-18-16/h3-6,8-11H,7H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLBGRMAVSWONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC3=C4C=NN(C4=NC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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